Pyrimorph

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

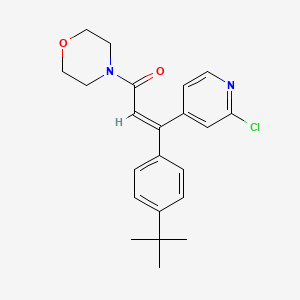

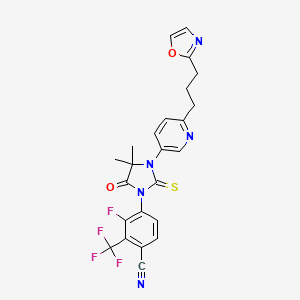

Pyrimorph is a fungicide with excellent antifungal activity against oomycetes . It is used for research purposes and is not sold to patients .

Synthesis Analysis

A synthetic route with isonicotinic acid as a raw material has been systematically improved for Pyrimorph . The residue dynamics and final residues in greenhouse vegetables and soil were studied .Molecular Structure Analysis

Pyrimorph has a molecular formula of C22H25ClN2O2 . In silico molecular docking suggests that Pyrimorph binds in the vicinity of the quinol oxidation site .Chemical Reactions Analysis

Pyrimorph has been found to inhibit the activities of both purified 11-subunit mitochondrial and 4-subunit bacterial bc1 . It acts on an area near the QP site and falls into the category of a mixed-type, noncompetitive inhibitor with respect to the substrate ubiquinol .Physical And Chemical Properties Analysis

Pyrimorph is a solid substance with a molecular weight of 384.9 . It is stable if stored as directed and should be kept away from strong oxidizing agents .Scientific Research Applications

Antifungal Activity

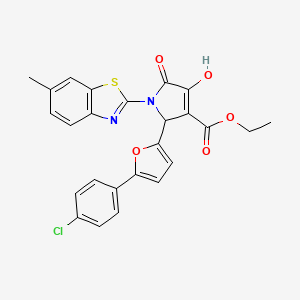

Pyrimorph has been used in the design and synthesis of novel cinnamide derivatives, which have shown significant fungicidal activities against seven plant pathogens . For instance, compounds 11a and 11l showed inhibition ratios of up to 90% against R. solani .

Insecticidal Activity

In addition to its fungicidal properties, Pyrimorph has also been used in the development of insecticides . Most of the cinnamide derivatives exhibited moderate nematicidal activities .

Resistance Studies

Research has been conducted to assess the risk of Phytophthora capsici developing resistance to Pyrimorph . This involves generating Pyrimorph-resistant mutants and evaluating their level and stability of resistance .

Mutation Detection

Pyrimorph has been used in studies to detect point mutations in CesA3 that confer resistance . An amino acid change from glutamine to lysine at position 1077 resulted in stable, high resistance in the mutants .

Bioactive Molecule Design

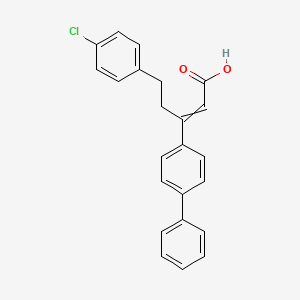

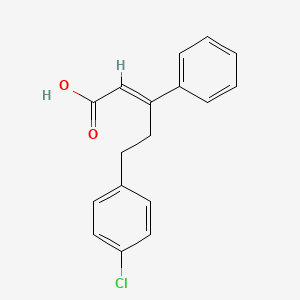

Pyrimorph has been used as a lead compound in the design of bioactive molecules . The morpholine moiety in Pyrimorph was replaced by a phenethylamino group to create a novel series of cinnamide derivatives .

Risk Assessment

Pyrimorph is used in risk assessment studies to understand the potential for Phytophthora capsici to develop resistance to the fungicide . This involves establishing the baseline sensitivity of P. capsici to Pyrimorph .

Mechanism of Action

Target of Action

Pyrimorph, a synthetic fungicide, primarily targets the respiratory chain cytochrome bc1 complex (cyt bc1) . This complex is a major target of numerous antibiotics and fungicides . Pyrimorph inhibits the growth of a broad range of plant pathogenic fungi .

Mode of Action

Pyrimorph blocks mitochondrial electron transport by affecting the function of cyt bc1 . It inhibits the activities of both purified 11-subunit mitochondrial and 4-subunit bacterial bc1 . Pyrimorph acts on an area near the QP site and falls into the category of a mixed-type, noncompetitive inhibitor with respect to the substrate ubiquinol . In silico molecular docking of pyrimorph to cyt b from mammalian and bacterial sources also suggests that pyrimorph binds in the vicinity of the quinol oxidation site .

Biochemical Pathways

The primary biochemical pathway affected by Pyrimorph is the mitochondrial electron transport chain, specifically the function of the cytochrome bc1 complex . By inhibiting this complex, Pyrimorph disrupts the normal flow of electrons within the mitochondria, leading to a blockage of mitochondrial electron transport .

Result of Action

The result of Pyrimorph’s action is the inhibition of the growth of a broad range of plant pathogenic fungi . By blocking mitochondrial electron transport, Pyrimorph disrupts the energy production within the fungal cells, leading to their death .

Safety and Hazards

properties

IUPAC Name |

(Z)-3-(4-tert-butylphenyl)-3-(2-chloropyridin-4-yl)-1-morpholin-4-ylprop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25ClN2O2/c1-22(2,3)18-6-4-16(5-7-18)19(17-8-9-24-20(23)14-17)15-21(26)25-10-12-27-13-11-25/h4-9,14-15H,10-13H2,1-3H3/b19-15- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEUOHPLVFSQWME-CYVLTUHYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=CC(=O)N2CCOCC2)C3=CC(=NC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)/C(=C/C(=O)N2CCOCC2)/C3=CC(=NC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrimorph | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine](/img/structure/B610291.png)

![Potassium;6-oxo-5-(3-piperidin-1-ylpropylcarbamoyl)-7-propan-2-ylthieno[2,3-b]pyridin-4-olate](/img/structure/B610292.png)

![2-[3-Oxo-1-phenyl-3-[4-(trifluoromethyl)phenyl]propyl]-propanedioic acid](/img/structure/B610294.png)